N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

Catalog No.
S548553
CAS No.
604769-01-9
M.F
C19H19N5O4S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-...

CAS Number

604769-01-9

Product Name

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

IUPAC Name

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25)

InChI Key

MUTBJZVSRNUIHA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

R 306465; R306465; R-306465; JNJ16241199; JNJ-16241199; JNJ 16241199.

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Description

The exact mass of the compound N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide is 413.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrimidine ring, a piperazine moiety, and a naphthalene sulfonyl group. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the naphthalenesulfonyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide can be attributed to the functional groups present in its structure. Key reactions may include:

  • Hydroxylation: The N-hydroxy group can participate in nucleophilic substitution reactions.
  • Sulfonation: The naphthalenesulfonyl group may undergo electrophilic aromatic substitution, allowing for further derivatization.
  • Amide Bond Formation: The carboxamide functionality can engage in coupling reactions with various amines or carboxylic acids.

These reactions are essential for modifying the compound to enhance its biological activity or solubility.

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide has been investigated for various biological activities. Compounds with similar structural motifs often exhibit:

  • Antitumor Activity: Many pyrimidine derivatives have shown promise as anticancer agents by inhibiting cell proliferation.
  • Antimicrobial Effects: Some compounds in this class demonstrate activity against bacterial and fungal pathogens.
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in diseases such as cancer or infections.

The synthesis of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide typically involves several steps:

  • Preparation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperazine Moiety: A piperazine derivative can be reacted with the pyrimidine core under basic conditions to form the desired linkage.
  • Sulfonation: The naphthalene ring can be sulfonated using sulfur trioxide or other sulfonating agents.
  • Formation of the Hydroxamic Acid: The hydroxamic acid functionality can be introduced via reaction with hydroxylamine.

These methods provide a pathway for synthesizing the compound while allowing for modifications to enhance efficacy.

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: Investigating its role in cellular processes and enzyme inhibition.

Interaction studies are crucial for understanding how N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide interacts with biological targets. These studies often include:

  • Molecular Docking: Simulating the binding of the compound to target proteins to predict affinity and binding modes.
  • In Vitro Assays: Evaluating the compound's effects on cell lines or isolated enzymes to determine its biological activity and mechanism of action.
  • Structure–Activity Relationship Studies: Analyzing how modifications to the structure affect biological activity, guiding further development.

Several compounds share structural similarities with N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
4-AminoquinazolineQuinazoline ringAnticancer
2-AminopyrimidinePyrimidine ringAntimicrobial
N-Benzoyl-N'-hydroxyureaUrea derivativeAntiviral

Uniqueness

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific combination of a naphthalene sulfonamide with a pyrimidine core, which may confer distinct pharmacological properties not observed in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

413.11577528 g/mol

Monoisotopic Mass

413.11577528 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WD7KK1IIQ

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Other CAS

604769-01-9

Wikipedia

R-306465

Dates

Modify: 2023-08-15
1. Angibaud, Patrick; Van Emelen, Kristof; Decrane, Laurence; van Brandt, Sven; ten Holte, Peter; Pilatte, Isabelle; Roux, Bruno; Poncelet, Virginie; Speybrouck, David; Queguiner, Laurence; Gaurrand, Sandrine; Marien, Ann; Floren, Wim; Janssen, Lut; Verdonck, Marc; van Dun, Jacky; van Gompel, Jacky; Gilissen, Ron; Mackie, Claire; Du Jardin, Marc; Peeters, Jozef; Noppe, Marc; Van Hijfte, Luc; Freyne, Eddy; Page, Martin; Janicot, Michel; Arts, Janine. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters (2010), 20(1), 294-298.
2. Brodie, Angela; Njar, Vincent C. O.; Sabnis, Gauri; Gediya, Lalji. HDAC inhibitors and hormone targeted drugs for the treatment of cancer. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008154402 A2 20081218
3. Arts, J.; Angibaud, P.; Marien, A.; Floren, W.; Janssens, B.; King, P.; van Dun, J.; Janssen, L.; Geerts, T.; Tuman, R. W.; Johnson, D. L.; Andries, L.; Jung, M.; Janicot, M.; van Emelen, K. R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and hematological malignancies. British Journal of Cancer (2007), 97(10), 1344-1353.
4. Van Brandt, Sven Franciscus Anna; Van Emelen, Kristof; Angibaud, Patrick Rene; Marconnet-Decrane, Laurence Francoise Bernadette; Arts, Janine. Preparation of substituted propenyl piperazine derivatives as novel inhibitors of histone deacetylase. PCT Int. Appl. (2006), 67 pp. CODEN: PIXXD2 WO 2006010749 A2 20060202
5. Arts J; Angibaud P; Marien A; Floren W; Janssens B; King P; van Dun J; Janssen L; Geerts T; Tuman R W; Johnson D L; Andries L; Jung M; Janicot M; van Emelen K R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies. British journal of cancer (2007), 97(10), 1344-53.

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